molecular formula C13H15NO2 B1181178 (-)-Securinine CAS No. 1857-30-3

(-)-Securinine

Cat. No.: B1181178
CAS No.: 1857-30-3
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-WZRBSPASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viroallosecurinine (C₁₃H₁₅NO₂) is a dextrorotatory indolizidine alkaloid belonging to the Securinega family. It is one of four naturally occurring stereoisomers of securinine, characterized by a tetracyclic framework comprising a piperidine ring, a 6-azabicyclo[3.2.1]octane core, and an α,β-unsaturated γ-lactone . Its unique 7-β, 9-β configuration distinguishes it from the levorotatory isomers (securinine and allosecurinine) and confers distinct physicochemical and biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMSZQQJRKFBP-WZRBSPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate)
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045944
Record name Securinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-40-2
Record name (-)-Securinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5610-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Securinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Securinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECURININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

Allosecurinin interacts with its target by inhibiting the ATP-binding cassette transporter. This inhibition disrupts the production of new DNA, thereby affecting the growth and proliferation of cells. The exact molecular interactions between Allosecurinin and the ATP-binding cassette transporter are still under investigation.

Pharmacokinetics

Molecular docking studies have shown that allosecurinin has a binding energy value of -76 Kcal/mol against CotH2, suggesting that it may have good binding affinity and potentially good bioavailability

Biochemical Analysis

Biochemical Properties

Viroallosecurinine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Viroallosecurinine exhibits acetylcholinesterase inhibiting activity, which is crucial for its neuroprotective effects . It also interacts with gamma-aminobutyric acid (GABA) receptors, acting as a selective antagonist . These interactions highlight the compound’s potential in treating neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis .

Cellular Effects

Viroallosecurinine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Viroallosecurinine has been shown to inhibit the activation of the inflammatory mediator NF-κB and its activator ERK, thereby reducing inflammation . Additionally, it induces apoptosis in cancer cells by activating caspases 3 and 7 . These effects underscore its potential as an anti-inflammatory and antitumor agent.

Molecular Mechanism

The molecular mechanism of Viroallosecurinine involves several key interactions at the molecular level. It binds to GABA receptors, inhibiting their activity and thereby exerting neuroprotective effects . Viroallosecurinine also modulates the PI3K/AKT/mTOR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells . Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), both of which are activated by NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Viroallosecurinine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Viroallosecurinine remains stable under specific storage conditions, but its stability in solution is less well-documented . Long-term exposure to Viroallosecurinine in vitro has been associated with sustained cytotoxic effects on various cancer cell lines .

Dosage Effects in Animal Models

The effects of Viroallosecurinine vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, Viroallosecurinine can induce toxic effects, including severe spasticity similar to that caused by strychnine . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Viroallosecurinine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and iNOS, influencing metabolic flux and metabolite levels . The compound’s ability to modulate the PI3K/AKT/mTOR signaling pathways also suggests its involvement in cellular metabolism and energy production . These interactions are crucial for understanding its therapeutic potential and metabolic impact.

Transport and Distribution

The transport and distribution of Viroallosecurinine within cells and tissues are mediated by various transporters and binding proteins. The compound’s cytotoxic effects are primarily observed in cancer cells, where it accumulates and induces apoptosis . Its distribution within tissues is influenced by its chemical properties, including solubility and stability . Understanding these factors is essential for optimizing its therapeutic efficacy.

Subcellular Localization

Viroallosecurinine’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GABA receptors and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These factors are critical for its therapeutic effects and potential side effects.

Biological Activity

Viroallosecurinine is a naturally occurring alkaloid derived from various plant species, particularly those belonging to the Euphorbiaceae family. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article delves into the biological activity of viroallosecurinine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Viroallosecurinine is a stereoisomer of allosecurinine, characterized by its specific chemical structure that contributes to its biological effectiveness. The molecular formula is C20H23N3OC_{20}H_{23}N_3O, and it possesses a complex ring system typical of many alkaloids.

Antimicrobial Activity

Recent studies have demonstrated that viroallosecurinine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Viroallosecurinine

MicroorganismMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria≤ 1 µg/mL
Gram-negative bacteria≤ 1 µg/mL
Yeasts≤ 1 µg/mL
Filamentous fungi≤ 1 µg/mL

This data indicates its potential as a lead compound for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Anticancer Activity

Viroallosecurinine has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HL-60 (leukemia) cells.

The mechanisms underlying the anticancer effects of viroallosecurinine include:

  • Induction of Apoptosis : Viroallosecurinine activates caspase pathways, leading to programmed cell death. In studies, it was observed that treatment with viroallosecurinine resulted in increased caspase-9 and caspase-3/7 activity in HeLa cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cells from proliferating. This was evidenced by a significant reduction in cell viability at IC50 values comparable to those of other known anticancer agents .

Table 2: Cytotoxicity of Viroallosecurinine on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa52.88 ± 4.62Apoptosis induction
MCF-7Not specifiedApoptosis induction
HL-60Not specifiedApoptosis induction

Case Studies

A notable study examined the effects of viroallosecurinine on human cervical cancer cells (HeLa). The results demonstrated that concentrations as low as 5 µg/mL significantly increased apoptotic markers after 24 hours of treatment. Furthermore, real-time PCR analysis indicated upregulation of TNFRSF genes associated with apoptosis .

Scientific Research Applications

Synthesis and Chemical Properties

Viroallosecurinine can be synthesized from natural sources such as Flueggea suffruticosa and Breynia coronata, as well as through synthetic routes involving key transformations like the vinylogous Mannich reaction. The synthesis of viroallosecurinine has been reported to yield significant amounts, making it accessible for further research and application in drug development .

Biological Activities

Viroallosecurinine exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

  • Antibacterial Properties : Studies indicate that viroallosecurinine possesses antibacterial effects, which are critical for drug discovery aimed at combating antibiotic-resistant bacteria .
  • Neuroprotective Effects : Similar to its parent compound securinine, viroallosecurinine has shown potential in protecting neuronal cells. It may inhibit inflammatory pathways involved in neurodegenerative diseases such as Parkinson's and Alzheimer's disease by reducing the activation of inflammatory mediators like NF-κB .
  • Antitumor Activity : Viroallosecurinine has been investigated for its ability to induce apoptosis in various cancer cell lines. It modulates critical signaling pathways such as PI3K/AKT/mTOR and has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Therapeutic Implications

The diverse biological activities of viroallosecurinine suggest several therapeutic applications:

Neurodegenerative Diseases

Research indicates that viroallosecurinine could be utilized in treating conditions like Alzheimer's and Parkinson's disease by mitigating neuroinflammation and promoting neuronal survival .

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for developing new anticancer therapies. Its derivatives have been tested against multiple cancer types, showing significant cytotoxicity at nanomolar concentrations .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of viroallosecurinine and its derivatives:

StudyFocusFindings
Lin et al. (2021)Neuroprotective effectsDemonstrated reduction in cognitive impairments in animal models of Alzheimer's disease .
Research on Antitumor ActivityCytotoxicity testsShowed enhanced potency of modified derivatives against various cancer cell lines with IC50 values significantly lower than that of parent compounds .
Antibacterial ResearchDrug discoveryIdentified promising antibacterial properties against resistant strains, paving the way for new antibiotic development .

Comparison with Similar Compounds

Securinega Alkaloid Isomers

The four securinine isomers differ in stereochemistry at positions 7 and 9:

Compound Configuration (C7, C9) Optical Rotation Key Sources
Securinine 7-α, 9-α Levorotatory (-) Securinega suffruticosa
Allosecurinine 7-α, 9-α Levorotatory (-) Margaritaria discoidea
Virosecurinine 7-β, 9-β Dextrorotatory (+) Securinega virosa
Viroallosecurinine 7-β, 9-β Dextrorotatory (+) Flueggea virosa

The β-configuration at C7 and C9 in viroallosecurinine alters its molecular rigidity and interaction with biological targets compared to its α-configured counterparts .

Cytotoxicity and Anticancer Effects

  • Viroallosecurinine : Demonstrates cytotoxicity against acute myeloid leukemia (AML) and glioblastoma cells (IC₅₀ values in low micromolar range) . Its mechanism involves DNA damage signaling activation .
  • Securinine : More extensively studied, showing neuroprotective effects via GABA receptor modulation and anticancer activity through apoptosis induction .
  • Virosecurinine : Shares cytotoxic profiles with viroallosecurinine but differs in potency due to stereochemical variations .
  • Allosecurinine: Limited data, but preliminary studies suggest weaker anticancer activity compared to securinine .

Pharmacological Potential

  • Viroallosecurinine : Identified as a lead compound for anticancer drug development due to its selective toxicity toward cancer cells .
  • Securinine : In clinical trials for neurodegenerative diseases (e.g., Alzheimer’s) and AML .

Natural Occurrence and Phytochemical Context

Viroallosecurinine co-occurs with other Securinega alkaloids in plant tissues:

  • Securinega suffruticosa: Contains viroallosecurinine, securinine, and 14,15-dihydrosecurinine, quantified via HPLC .
  • Flueggea virosa: Rich in viroallosecurinine (0.5% in leaves) alongside norsecurinine and flavonoids .

Preparation Methods

Synthetic Pathway and Key Transformations

The seven-step sequence begins with the protection of menisdaurilide’s lactone moiety, followed by a vinylogous Mannich reaction to establish the critical C-2 and C-3 stereocenters. This step proceeds with remarkable diastereoselectivity (>20:1 dr), attributed to the transition state’s chair-like conformation, which minimizes steric clashes between the enolate and imine components. Subsequent N-methylation and oxidative lactamization yield the core azabicyclo[3.3.1]nonane system. Final deprotection and recrystallization afford viroallosecurinine in 40% overall yield.

Advantages and Limitations

This method’s strength lies in its reliance on readily available starting materials and high stereochemical fidelity. However, the need for multiple protection-deprotection steps and moderate yields in late-stage oxidations present opportunities for refinement.

Rhodium-Catalyzed Domino Sequence Approach

In 2021, the Wood group introduced an alternative strategy featuring a rhodium(II)-carbenoid-initiated domino reaction, which streamlines the construction of viroallosecurinine’s bridged ring system.

Reaction Mechanism and Stereochemical Control

The synthesis commences with a rhodium-catalyzed O–H insertion into a propargyl alcohol derivative, generating a metal-carbenoid intermediate. This species undergoes a tandem Claisen rearrangement and 1,2-allyl migration to form the bicyclic skeleton with >95% enantiomeric excess (ee). The sequence’s efficiency stems from rhodium’s ability to orchestrate multiple bond-forming events in a single flask, reducing purification demands.

Endgame Modifications

Following the domino sequence, a three-step protocol involving imine formation, diastereoselective reduction, and amine protection delivers the penultimate intermediate. Final oxidation with Jones reagent completes the synthesis in 28% overall yield, demonstrating improved scalability compared to earlier methods.

Comparative Analysis of Synthetic Routes

The table below contrasts the critical parameters of the two dominant synthetic strategies:

ParameterVinylogous Mannich ApproachRhodium Domino Sequence
Starting Material(+)-MenisdaurilidePropargyl Alcohol Derivatives
Key StepVinylogous Mannich ReactionRh-Carbenoid Tandem Process
Stereochemical ControlChair-Transition State ModelChiral Rhodium Catalyst
Total Steps79
Overall Yield40%28%
ScalabilityModerateHigh
Diastereoselectivity>20:1>95% ee

Q & A

Q. Methodological Notes

  • Data validation : Cross-reference synthetic protocols with Beilstein Journal of Organic Chemistry guidelines (e.g., full experimental details in Supporting Information) .
  • Ethical reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Securinine
Reactant of Route 2
(-)-Securinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.